REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][C:3]=1[CH3:9].[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[OH-].[Ba+2].[OH-].COCCOC>O>[Cl:1][C:2]1[CH:7]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=[CH:4][C:3]=1[CH3:9] |f:2.3.4|
|
Name
|
|
Quantity
|
2.94 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)I)C
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Tetrakis(triphenyl-phosphine)palladium(O)
|
Quantity
|
672 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged with dry argon
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between EtOAc and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous extract
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with NaHCO3 and 5% aq. Na2S2O3
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
(Na2SO4) filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (Silica gel, 10% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |